molecular formula C13H8N4O B4424726 2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE

2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE

Cat. No.: B4424726
M. Wt: 236.23 g/mol
InChI Key: DBYXGKXQKDLBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE is a heterocyclic compound that combines the structural features of dibenzofuran and tetrazole Dibenzofuran is an aromatic compound with two benzene rings fused to a central furan ring, while tetrazole is a five-membered ring containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cycloaddition reaction.

Chemical Reactions Analysis

Types of Reactions

2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) under controlled conditions.

    Friedel-Crafts Reactions: Often require a Lewis acid catalyst such as aluminum chloride.

    Lithiation: Utilizes butyl lithium as a reagent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation results in halogenated derivatives, while Friedel-Crafts reactions can introduce various substituents onto the aromatic ring.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE is unique due to its combination of dibenzofuran and tetrazole structures, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

2-dibenzofuran-3-yltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O/c1-2-4-12-10(3-1)11-6-5-9(7-13(11)18-12)17-15-8-14-16-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYXGKXQKDLBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N4N=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE
Reactant of Route 2
2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE
Reactant of Route 3
2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE
Reactant of Route 4
2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE
Reactant of Route 5
2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE
Reactant of Route 6
2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE

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